4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine is a synthetic organic compound characterized by the presence of a pyridine ring and an indole moiety linked by a butan-1-amine chain. This compound falls under the category of indole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The compound is identified by the chemical structure C17H19N3 and has a unique combination of functional groups that may contribute to its pharmacological potential.
The compound is cataloged under various chemical databases, including PubChem and Sigma-Aldrich, where it is listed with the identifier number 556777-74-3. It is classified as an organic compound with potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
The synthesis of 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents and reagents, to achieve optimal yields and purity of the final product.
The molecular structure of 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine features:
The molecular formula is C17H19N3, and it has a molecular weight of approximately 281.35 g/mol. The structural representation can be visualized through various chemical drawing software or databases.
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine can participate in several chemical reactions:
Each reaction type requires specific conditions, including temperature control and choice of solvents, to ensure successful transformations while minimizing side reactions.
The mechanism of action for 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine involves its interaction with biological macromolecules such as proteins and nucleic acids. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biological processes. This interaction could lead to potential therapeutic effects, although specific pathways remain to be fully elucidated through further research.
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine is typically a solid at room temperature with varying solubility in polar and non-polar solvents depending on its functional groups.
Key chemical properties include:
Relevant data regarding stability under different pH conditions and reactivity with common reagents can provide insights into its handling and storage requirements.
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine has several applications in scientific research:
The molecular architecture of 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine integrates two privileged heterocyclic systems: an indole nucleus fused to a pyridine ring via a C3 linkage, extended by a flexible n-butylamine chain. This design confers unique advantages for bioactivity:
Pharmacological studies of analogous hybrids demonstrate broad therapeutic relevance. Indole-pyridine conjugates exhibit documented activity against Mycobacterium tuberculosis (e.g., DprE1 inhibitors like 1,4-azaindole), malaria (pyridine-based hemozoin inhibitors), and cancer (kinase modulators) [3] [6] [9]. Computational models indicate that the scaffold’s molecular weight (265.35 g/mol) and cLogP (~3.2) align with Lipinski’s rules, supporting drug-likeness [5].
Table 1: Key Structural Properties of 4-(2-Pyridin-3-yl-1H-indol-3-yl)butan-1-amine
Property | Value |
---|---|
IUPAC Name | 4-[2-(pyridin-3-yl)-1H-indol-3-yl]butan-1-amine |
CAS Number (Free base) | 556777-74-3 [7] |
CAS Number (Oxalate salt) | 916494-31-0 [1] [4] |
Molecular Formula | C₁₇H₁₉N₃ |
Molecular Weight | 265.35 g/mol |
SMILES | NCCCCC1=C(NC2=CC=CC=C21)C1=CN=CC=C1 [7] |
Indole-pyridine hybrids emerged from systematic efforts to optimize natural product pharmacophores. Early examples focused on β-carboline alkaloids (e.g., harmine), where pyridinylation enhanced binding to kinase targets [9]. The strategic incorporation of alkylamine spacers, as seen in 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine, arose from medicinal chemistry campaigns to:
Notable milestones include the clinical advancement of DprE1 inhibitors (e.g., 1,4-azaindoles) and DG167 indazole sulfonamide for tuberculosis, validating indole hybridization as a viable anti-infective strategy [3]. Pyridine variants gained traction due to improved metabolic stability over phenyl analogs, attributed to the pyridine ring’s resistance to cytochrome P450 oxidation [6] [9].
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 1239908-48-5